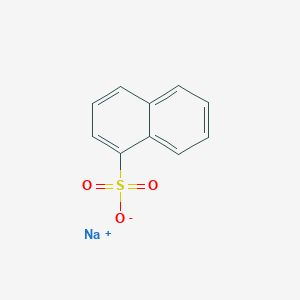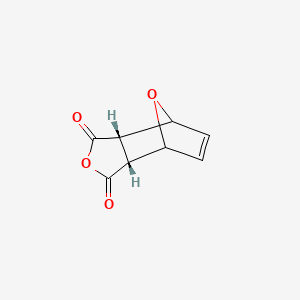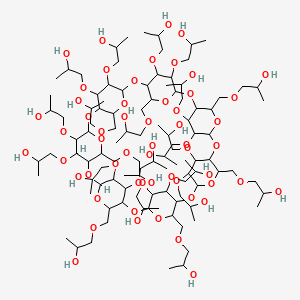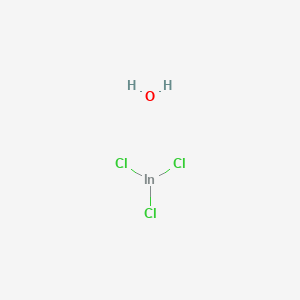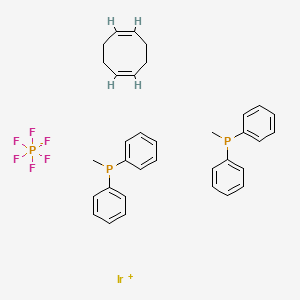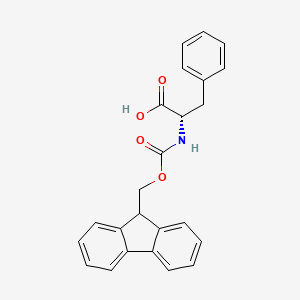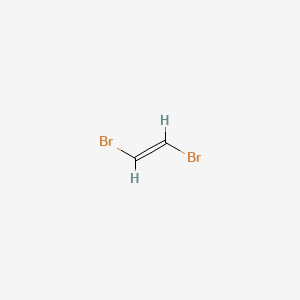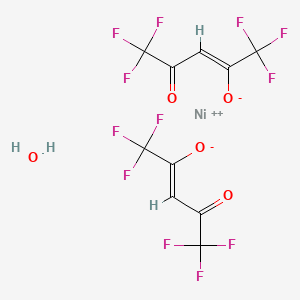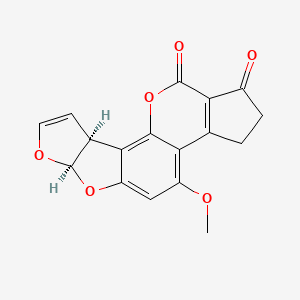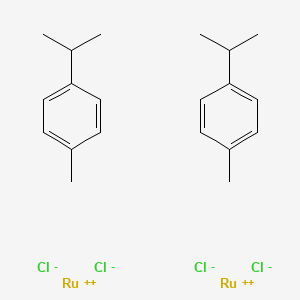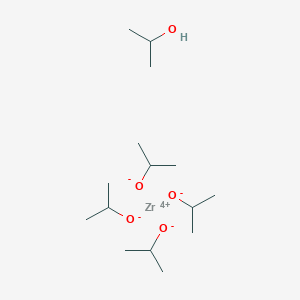
Zirconium,(2-propanol)tetrakis(2-propanolato)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zirconium,(2-propanol)tetrakis(2-propanolato)- is an organometallic compound with the molecular formula Zr(OCH(CH₃)₂)₄·(CH₃)₂CHOH. It is commonly used as a precursor in the synthesis of zirconium-based materials and has applications in various fields, including catalysis and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Zirconium,(2-propanol)tetrakis(2-propanolato)- can be synthesized by reacting zirconium tetrachloride with isopropanol. The reaction typically occurs under an inert atmosphere to prevent moisture and oxygen from interfering with the process. The reaction can be represented as follows:
ZrCl4+4(CH3)2CHOH→Zr(OCH(CH3)2)4+4HCl
The product is then purified by distillation or recrystallization to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of zirconium,(2-propanol)tetrakis(2-propanolato)- involves large-scale reactions under controlled conditions. The process ensures high purity and yield, making it suitable for commercial applications. The use of advanced purification techniques, such as vacuum distillation, further enhances the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Zirconium,(2-propanol)tetrakis(2-propanolato)- undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form zirconium dioxide and isopropanol.
Alcoholysis: Reacts with other alcohols to form mixed alkoxides.
Thermal Decomposition: Decomposes upon heating to form zirconium dioxide and isopropanol.
Common Reagents and Conditions
Hydrolysis: Water is used as the reagent, and the reaction is typically carried out at room temperature.
Alcoholysis: Different alcohols, such as methanol or ethanol, are used as reagents. The reaction conditions vary depending on the desired product.
Thermal Decomposition: The compound is heated to high temperatures, often in an inert atmosphere, to prevent oxidation.
Major Products Formed
Zirconium Dioxide (ZrO₂): Formed during hydrolysis and thermal decomposition.
Mixed Alkoxides: Formed during alcoholysis reactions.
Scientific Research Applications
Zirconium,(2-propanol)tetrakis(2-propanolato)- has a wide range of applications in scientific research:
Catalysis: Used as a precursor for the synthesis of zirconium-based catalysts, which are employed in various chemical reactions, including polymerization and hydrogenation.
Materials Science: Utilized in the preparation of zirconium dioxide thin films and coatings, which have applications in electronics and optics.
Biomedical Research: Investigated for its potential use in the development of biocompatible materials and implants.
Mechanism of Action
The mechanism of action of zirconium,(2-propanol)tetrakis(2-propanolato)- involves the coordination of zirconium atoms with isopropanol ligands. This coordination facilitates various chemical reactions, such as hydrolysis and alcoholysis, by providing a reactive zirconium center. The compound’s ability to form stable complexes with other molecules makes it a valuable precursor in the synthesis of zirconium-based materials .
Comparison with Similar Compounds
Similar Compounds
- Zirconium(IV) propoxide
- Zirconium(IV) butoxide
- Zirconium(IV) ethoxide
- Zirconium(IV) tert-butoxide
Uniqueness
Zirconium,(2-propanol)tetrakis(2-propanolato)- is unique due to its specific coordination with isopropanol, which provides distinct reactivity and stability compared to other zirconium alkoxides. Its ability to form mixed alkoxides and its application in the synthesis of zirconium dioxide thin films and coatings further highlight its uniqueness .
Properties
IUPAC Name |
propan-2-ol;propan-2-olate;zirconium(4+) |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O.4C3H7O.Zr/c5*1-3(2)4;/h3-4H,1-2H3;4*3H,1-2H3;/q;4*-1;+4 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJDLRJGRCHJDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O.CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[Zr+4] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H36O5Zr |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14717-56-7 |
Source


|
| Record name | Tetrakis(isopropoxy)zirconium(IV)*isopropanol adduct | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
